molecular formula C17H24N4 B12787370 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- CAS No. 136722-80-0

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)-

Cat. No.: B12787370
CAS No.: 136722-80-0
M. Wt: 284.4 g/mol
InChI Key: DLPSRMHYLNFVTE-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- is a complex heterocyclic compound It belongs to the class of imidazo-benzodiazepines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzodiazepine derivative, the imidazo ring can be introduced through a series of cyclization reactions involving reagents like phosphorus oxychloride and amines.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable processes. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of HIV-1 reverse transcriptase inhibition.

    Medicine: Explored for its therapeutic potential in treating viral infections and certain cancers.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity. This inhibition is achieved through the formation of stable complexes with the enzyme, thereby blocking the replication of the virus . The molecular pathways involved include the disruption of the enzyme’s active site and interference with its catalytic function .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
  • Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione
  • Imidazo(1,2-a)pyridines

Uniqueness

What sets Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- apart from similar compounds is its specific structural configuration, which imparts unique biological activities. Its ability to inhibit HIV-1 reverse transcriptase with high specificity and potency makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

136722-80-0

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

N,11-dimethyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-amine

InChI

InChI=1S/C17H24N4/c1-12(2)8-9-20-11-14-6-5-7-15-16(14)21(10-13(20)3)17(18-4)19-15/h5-8,13H,9-11H2,1-4H3,(H,18,19)

InChI Key

DLPSRMHYLNFVTE-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=CC=C3N=C2NC

Origin of Product

United States

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